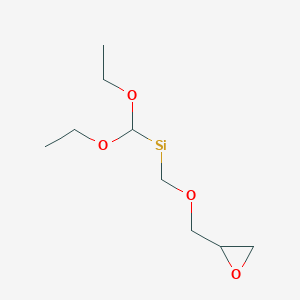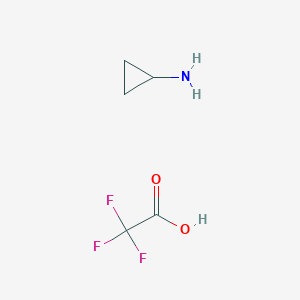![molecular formula C17H16N2O5S2 B14256131 5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine CAS No. 169687-86-9](/img/structure/B14256131.png)
5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine is a compound that combines the structural features of bithiophene and deoxyuridine Bithiophene is a heterocyclic compound consisting of two thiophene rings, while deoxyuridine is a nucleoside component of DNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine typically involves the coupling of a bithiophene derivative with a deoxyuridine derivative. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple an organotin compound with an organic halide. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene rings or the uridine moiety.
Substitution: Halogenation or other substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Applications De Recherche Scientifique
5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine has several scientific research applications:
Chemistry: It is used in the study of organic semiconductors and conductive polymers due to its conjugated system.
Biology: The compound can be incorporated into DNA analogs for studying DNA-protein interactions and DNA repair mechanisms.
Mécanisme D'action
The mechanism of action of 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine involves its incorporation into biological systems where it can interact with DNA and proteins. The bithiophene moiety can participate in π-π stacking interactions, while the deoxyuridine part can form hydrogen bonds with complementary DNA strands. This dual functionality allows the compound to interfere with DNA replication and repair processes, potentially leading to antiviral or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler compound with two thiophene rings, used in organic electronics.
5-Bromo-2’-deoxyuridine: A halogenated nucleoside used in biological research and medicine.
2,2’-Bithiophene-5-boronic acid pinacol ester: Used in Suzuki coupling reactions for the synthesis of more complex molecules.
Uniqueness
5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine is unique due to its combination of a conjugated bithiophene system with a biologically active nucleoside. This dual functionality allows it to be used in both organic electronics and medicinal chemistry, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
169687-86-9 |
|---|---|
Formule moléculaire |
C17H16N2O5S2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-thiophen-2-ylthiophen-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O5S2/c20-8-11-10(21)6-15(24-11)19-7-9(16(22)18-17(19)23)12-3-4-14(26-12)13-2-1-5-25-13/h1-5,7,10-11,15,20-21H,6,8H2,(H,18,22,23)/t10-,11+,15+/m0/s1 |
Clé InChI |
DRTMBLLJKIRSGI-FIXISWKDSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(S3)C4=CC=CS4)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)C4=CC=CS4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


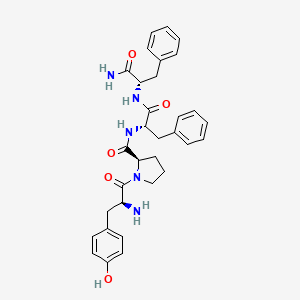
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
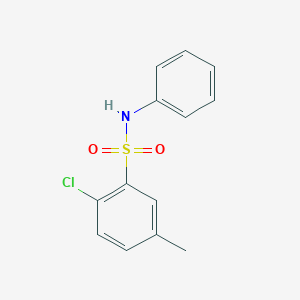
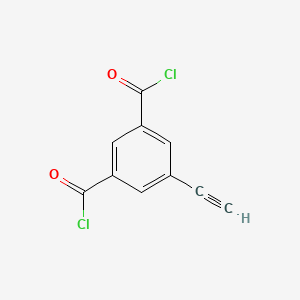
![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
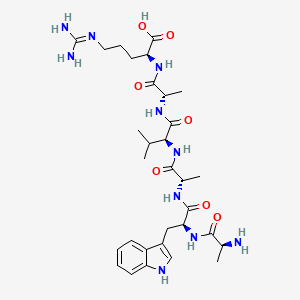
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
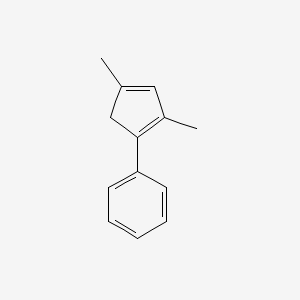
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-](/img/structure/B14256124.png)
